2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
説明
The compound 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by:
- Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
- Substituents:
- A 2-oxoethyl chain at position 2, linked to a 4-benzhydrylpiperazine group (a piperazine ring substituted with a benzhydryl group).
- A 2-methoxyphenyl group at position 4.
特性
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-37-27-15-9-8-14-25(27)26-16-17-28(35)34(31-26)22-29(36)32-18-20-33(21-19-32)30(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-17,30H,18-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOGVDZJWGAFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
- Molecular Formula : C30H30N4O3
- Molecular Weight : 494.595 g/mol
- CAS Number : 1251632-82-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available intermediates. One common synthetic route includes:
- Reaction of 4-benzhydrylpiperazine with an acylating agent.
- Subsequent coupling with a methoxyphenyl-pyridazinone derivative.
This method allows for the formation of the target compound with high yield and purity, which is crucial for biological testing.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized to act as an antagonist or inhibitor in certain pathways, modulating physiological responses.
Key Mechanisms Include :
- Receptor Binding : The compound shows affinity for neurotransmitter receptors, which may influence neurological functions.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, presenting potential applications in treating metabolic disorders.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, potentially through serotonergic pathways.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promise against various cancer lines.
- Neuroprotective Effects : Investigations into its neuroprotective properties highlight a potential role in protecting neuronal cells from oxidative stress.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antidepressant effects in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a role as a selective serotonin reuptake inhibitor (SSRI).
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, attributed to apoptosis induction mediated by the compound's interaction with cellular signaling pathways.
Data Table
類似化合物との比較
Structural Variations and Pharmacological Activities
Key Structural and Functional Insights
Impact of Piperazine/Piperidine Substituents :
- The benzhydryl group in the target compound increases steric bulk and lipophilicity compared to simpler aryl groups (e.g., 4-fluorophenyl in or benzyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Piperazine analogs (e.g., ) often exhibit higher binding affinity for serotonin/dopamine receptors than piperidine derivatives .
Role of Aromatic Substituents: 2-Methoxyphenyl (target compound) vs. 4-Chlorophenyl () enhances lipophilicity and metabolic stability compared to methoxy groups.
Biological Activity Trends: Antiviral activity is observed in compounds with 4-fluorophenyl and 4-methylbenzyl groups . Anticancer activity is reported for pyridazinones with 4-substituted piperazines and aryl groups (e.g., ).
Crystallographic and Computational Data
- SHELX Software : Widely used for crystal structure refinement (e.g., ). The target compound’s benzhydryl group may complicate crystallography due to conformational flexibility.
- Molecular Modeling : Computational studies on analogs (e.g., ) predict binding modes to targets like viral proteases or neurotransmitter receptors.
Q & A
Basic Research Questions
Q. How can researchers determine the crystal structure of this compound, and what parameters are critical for accurate refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Key parameters include:
- Space group : Triclinic (observed in analogous pyridazinone derivatives) .
- Unit cell dimensions : For example, , with angles .
- Refinement metrics : -factor , , and absorption correction via integration (e.g., X-RED32 software) .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | |
| (Å) | 8.9168, 10.7106, 13.5147 |
| (°) | 73.489, 71.309, 83.486 |
| 0.036 | |
| Refinement Software | SHELXL-2018/3 |
Q. What synthetic strategies are optimal for introducing the benzhydrylpiperazine moiety into pyridazinone scaffolds?
- Methodological Answer :
- Step 1 : React 6-(2-methoxyphenyl)pyridazin-3(2H)-one with ethyl bromoacetate to form the 2-oxoethyl intermediate.
- Step 2 : Couple with 4-benzhydrylpiperazine via nucleophilic substitution under reflux in anhydrous DCM, using a base (e.g., ) to deprotonate the piperazine .
- Yield Optimization : Use inert atmosphere (N) and molecular sieves to prevent hydrolysis of the oxoethyl group .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, PBS) using dynamic light scattering (DLS) at concentrations .
- Stability : Conduct HPLC-UV (e.g., C18 column, 254 nm) over 24–72 hours in assay buffers (pH 4–9) to monitor degradation .
Advanced Research Questions
Q. How do stereochemical variations in the benzhydrylpiperazine group affect target binding affinity?
- Methodological Answer :
- Synthesis : Prepare enantiomers via chiral resolution (e.g., Chiralpak IA column) or asymmetric synthesis.
- Assay Design : Compare IC values in receptor-binding assays (e.g., radioligand displacement for GPCR targets) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding poses of - and -enantiomers in receptor active sites .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Use reference compounds (e.g., pharmacopeial standards ) to calibrate activity measurements.
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize data from disparate sources, controlling for variables like cell line heterogeneity or assay sensitivity .
Q. What strategies mitigate oxidative degradation of the pyridazinone core during long-term storage?
- Methodological Answer :
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solid-state formulations.
- Storage Conditions : Store under argon at in amber vials with desiccants (silica gel) .
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for bond angles?
- Methodological Answer :
- Source of Error : DFT calculations (e.g., B3LYP/6-31G*) may neglect crystal packing forces. Validate with periodic boundary condition (PCE) models in software like VASP .
- Experimental Validation : Compare SC-XRD data with neutron diffraction for proton position accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
